molecular formula C12H12ClN3O2 B12938826 4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide CAS No. 65551-65-7

4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B12938826
CAS No.: 65551-65-7
M. Wt: 265.69 g/mol
InChI Key: NYNRNMLKOOMRAT-UHFFFAOYSA-N
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Description

4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a phenyl-substituted oxadiazole ring makes it particularly effective in certain applications, such as antimicrobial and anticancer research .

Biological Activity

4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide is a heterocyclic compound belonging to the oxadiazole family, which is recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer and infections.

Chemical Structure and Properties

The chemical formula of this compound is C12H12ClN3O2C_{12}H_{12}ClN_3O_2 with a molecular weight of approximately 265.696 g/mol. Its structure features a butanamide group linked to a 1,3,4-oxadiazole ring substituted with a phenyl group and a chlorine atom.

PropertyValue
CAS Number1017456-57-3
Molecular FormulaC₁₂H₁₂ClN₃O₂
Molecular Weight265.696 g/mol
Melting PointNot specified

Antimicrobial Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that this compound demonstrated moderate to strong activity against several bacterial strains including Salmonella typhi and Bacillus subtilis .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A series of studies indicated that oxadiazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound showed cytotoxic effects on prostate cancer cell lines (PC3 and DU145), with IC50 values indicating significant dose-dependent activity .

Table: IC50 Values of Related Compounds on Cancer Cell Lines

CompoundCell LineIC50 (μg/mL) at 24hIC50 (μg/mL) at 48hIC50 (μg/mL) at 72h
4-Chloro-N-(5-phenyl...PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

The biological activity of this compound is attributed to its ability to interact with specific biological targets within cells:

  • Cell Cycle Arrest : It has been noted that compounds with similar structures can induce cell cycle arrest in the G0/G1 phase, leading to apoptosis in cancer cells.
  • DNA Damage : The mechanism may involve chromatin condensation and DNA damage pathways .

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their biological activities. In vitro assays demonstrated that these compounds could effectively inhibit urease and acetylcholinesterase enzymes, showcasing their potential as therapeutic agents in treating infections and neurological disorders .

Properties

CAS No.

65551-65-7

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide

InChI

InChI=1S/C12H12ClN3O2/c13-8-4-7-10(17)14-12-16-15-11(18-12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,16,17)

InChI Key

NYNRNMLKOOMRAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCCCl

Origin of Product

United States

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